![molecular formula C16H14ClN5OS B2405208 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 899754-81-5](/img/structure/B2405208.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
“2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a chemical compound with the molecular formula C16H14ClN5OS . It is related to the class of compounds known as 1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring attached to a phenyl ring via a sulfanyl group . The phenyl ring is substituted with an amino group and a chloro group .Physical And Chemical Properties Analysis
This compound is a solid with a predicted density of 1.461±0.06 g/cm3 . Its melting point is 229-233 °C (lit.) .Scientific Research Applications
- The 1,2,4-triazole scaffold has significant antibacterial potential. Research has shown that derivatives of this compound exhibit potent antibacterial activity against various pathogens . For instance, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated activity against Bacillus subtilis, comparable to cefuroxime and more potent than ampicillin .
- Indole derivatives containing the 1,2,4-triazole ring have been investigated for their anti-HIV potential. For example, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains .
- Aminothiazole derivatives, including those with a 1,2,4-triazole moiety, have demonstrated antioxidant activity. These compounds inhibit radical formation and may contribute to cellular protection .
Antibacterial Activity
Anti-HIV Activity
Antioxidant Properties
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that similar compounds with a thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
As antimicrobial agents, they may inhibit the growth of bacteria or fungi .
Biochemical Pathways
As antimicrobial agents, they may interfere with the metabolic pathways of bacteria or fungi .
Pharmacokinetics
It is known that the compound has a molecular weight of 21167 , which may influence its absorption and distribution in the body. The compound’s solubility in water and alcohol may also affect its bioavailability.
Action Environment
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence how the compound behaves in different environments.
properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-13-9-5-4-8-12(13)15-20-21-16(22(15)18)24-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXZOIGZZKWEIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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